
3-N-Di-boc-2-methyl-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-N-Di-boc-2-methyl-propionic acid is a chemical compound with the CAS Number: 357610-29-8. It has a molecular weight of 303.36 and its IUPAC name is 3-(bis(tert-butoxycarbonyl)amino)-2-methylpropanoic acid . The compound is colorless to yellow solid in its physical form .
Synthesis Analysis
The synthesis of 3-N-Di-boc-2-methyl-propionic acid involves several steps. For instance, one method involves the use of pyridine, oxalyl dichloride, and N,N-dimethyl-formamide in acetonitrile at temperatures ranging from -20 to 20℃ for 7 hours . Another method involves the use of hydrogen in methanol at 20℃ for 2 hours . There are also multi-step reactions involving the use of NaOH, 2-methyl-2-propanol, Cs2CO3, methanol, dimethylformamide, DMAP, acetonitrile, and H2 .Molecular Structure Analysis
The molecular structure of 3-N-Di-boc-2-methyl-propionic acid is represented by the linear formula C14H25NO6 . The InChI code for the compound is 1S/C14H25NO6/c1-9(10(16)17)8-15(11(18)20-13(2,3)4)12(19)21-14(5,6)7/h9H,8H2,1-7H3,(H,16,17) .Physical And Chemical Properties Analysis
3-N-Di-boc-2-methyl-propionic acid is a colorless to yellow solid . It has a molecular weight of 303.36 . The compound’s IUPAC name is 3-(bis(tert-butoxycarbonyl)amino)-2-methylpropanoic acid .Aplicaciones Científicas De Investigación
Boronic Acids in Sensing and Other Applications
Boronic acids, including compounds like 3-N-Di-boc-2-methyl-propionic acid, have versatile applications. They are used in sensing due to their ability to interact with diols and Lewis bases, leading to utility in various sensing applications. This includes both homogeneous assays and heterogeneous detection. These acids also find application in biological labeling, protein manipulation and modification, separation, and the development of therapeutics (Lacina, Skládal & James, 2014).
Propionic Acid in Chemical and Pharmaceutical Industries
Propionic acid, closely related to 3-N-Di-boc-2-methyl-propionic acid, is widely used in the chemical, pharmaceutical, food, and other industries. Its recovery from fermentation broth through reactive extraction is a significant area of research, indicating its industrial importance (Keshav, Chand & Wasewar, 2009).
Boronic Acid Based Receptor Designs
Boronic acid-based receptor designs originated from their interaction with saccharides to determine association constants. This inherent acidity and interaction with diols form the cornerstone of diol-based receptors used in sensor construction and separation systems (Bull et al., 2013).
Microbial Production of Propionic Acid
The microbial production of propionic acid, a field relevant to 3-N-Di-boc-2-methyl-propionic acid, is gaining attention for its applications in various industries. Advances in genome shuffling and metabolic engineering are helping to overcome challenges like acid tolerance and by-product reduction, making biological production more commercially viable (Gonzalez-Garcia et al., 2017).
Catalysis and Chemical Synthesis
Boronic acids serve as catalysts in a variety of chemical reactions, including esterification and the aza-Michael addition. They offer a versatile approach to various organic syntheses, indicating the potential utility of similar compounds in these processes (Maki, Ishihara & Yamamoto, 2005).
Safety and Hazards
The safety information for 3-N-Di-boc-2-methyl-propionic acid indicates that it should be kept away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition source. The compound should be stored away from clothing and combustible materials . It should not be allowed to contact air or water due to the risk of violent reaction and possible flash fire . The container should be kept tightly closed .
Propiedades
IUPAC Name |
3-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-9(10(16)17)8-15(11(18)20-13(2,3)4)12(19)21-14(5,6)7/h9H,8H2,1-7H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPOEKBZTAUKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-N-Di-boc-2-methyl-propionic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

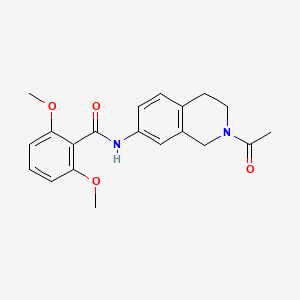
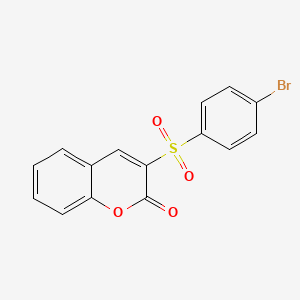

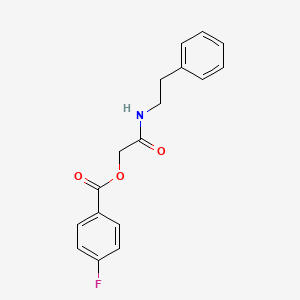
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2718943.png)
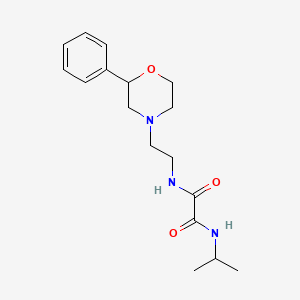
![N-(3,4-dimethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2718945.png)
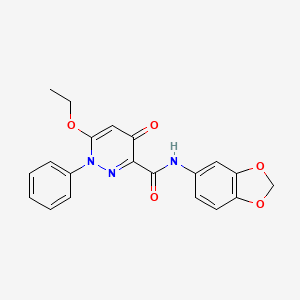

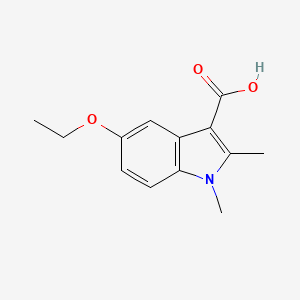
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide](/img/structure/B2718953.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-5-methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2718955.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2718956.png)
